sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate
Description
Properties
IUPAC Name |
sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILBJTQUNLAPAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1OC2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Wacker-type cyclization reactions, which provide an effective entry into the dioxabicyclo[3.2.1]octane core . Another approach involves the catalytic fast pyrolysis (CFP) of cellulose using nitrided HZSM-5 and metal-loaded N-HZSM-5 catalysts to selectively produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylate group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Treatment of Type 2 Diabetes
Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is primarily investigated for its role as an SGLT2 inhibitor. SGLT2 inhibitors are designed to prevent glucose reabsorption in the kidneys, promoting glucose excretion through urine and thereby lowering blood sugar levels. Research indicates that compounds featuring the dioxabicyclo[3.2.1]octane structure exhibit robust efficacy in inducing urinary glucose excretion and have favorable safety profiles in preclinical studies .
Case Study: PF-04971729
One notable example is PF-04971729, which incorporates the dioxabicyclo[3.2.1]octane structure and has shown promising results in clinical trials for type 2 diabetes treatment. It demonstrated significant urinary glucose excretion and is currently undergoing phase 2 clinical trials .
Obesity Management
The inhibition of SGLT2 not only aids in glucose management but also has implications for weight loss in obese patients. By reducing glucose reabsorption, these compounds may contribute to weight reduction, making them valuable in managing obesity-related comorbidities such as hypertension and insulin resistance .
Liver Disease Treatment
Recent patents have indicated that derivatives of this compound may be effective in treating liver diseases or conditions modulated by liver dysfunctions. These compounds target specific receptors associated with liver function, suggesting potential applications in hepatology .
Antimicrobial Properties
While not the primary focus, some studies suggest that compounds related to the dioxabicyclo structure may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Citreoviridinol and Aurovertin Analogs
The 2,6-dioxabicyclo[3.2.1]octane ring is a hallmark of both citreoviridinol and aurovertin analogs. Key differences include:
- Substituent Groups: Citreoviridinol analogs feature an ethyl group at the C-4 position, while aurovertins have a methyl group .
- Biological Activity: Aurovertins (e.g., aurovertin E) are potent ATP synthase inhibitors, whereas citreoviridinol analogs exhibit less defined bioactivity due to challenges in structural elucidation .
- Synthesis: Aurovertins are biosynthesized via a polyketide synthase pathway involving regioselective oxidations and epoxide openings, while citreoviridinol analogs are stress-induced metabolites under cobalt-stressed fungal cultures .
Table 1: Structural and Functional Comparison
Isomeric Dioxabicyclo Systems
Compounds with alternative bicyclic frameworks, such as 2,5-dioxabicyclo[2.2.1]heptane, demonstrate distinct structural and functional properties:
- Ring Size and Strain : The heptane ring (2,5-dioxabicyclo[2.2.1]heptane) introduces greater ring strain compared to the octane system, influencing reactivity and stability .
- Synthetic Routes: Palladium-catalyzed cyclization of alkenols efficiently generates 2,6-dioxabicyclo[3.2.1]octane derivatives, whereas iodocyclization is required for heptane systems .
- Biological Relevance : Heptane-containing compounds (e.g., polyene pyrone polyketides) are associated with stress-driven fungal defense mechanisms, unlike the ATP-targeting aurovertins .
Table 2: Comparison of Bicyclic Ring Systems
Research Findings and Implications
- Stress-Induced Biosynthesis: Cobalt-stressed fungal cultures yield novel 2,6-dioxabicyclo[3.2.1]octane derivatives, suggesting environmental factors can drive structural diversification .
- Enzymatic Pathways : Only four enzymes are required for aurovertin biosynthesis, offering a streamlined model for synthetic biology applications .
- Stereochemical Control: NMR and HRMS analyses are critical for resolving ambiguities in bicyclic systems, as seen in the elucidation of citreoviridinol analogs .
Biological Activity
Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological applications, particularly as a sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. This article will explore its biological activity, synthesis, and relevant case studies.
This compound functions primarily as an SGLT2 inhibitor. SGLT2 is responsible for the reabsorption of glucose in the kidneys; thus, inhibiting this transporter can lead to increased urinary glucose excretion and lower blood glucose levels, making it a promising therapeutic target for type 2 diabetes mellitus (T2DM) management .
Pharmacological Properties
Research indicates that compounds with the dioxabicyclo[3.2.1]octane structure exhibit potent and selective inhibition of SGLT2. For instance, a study highlighted the synthesis and evaluation of a new class of SGLT2 inhibitors incorporating this structural motif, demonstrating robust urinary glucose excretion in preclinical models . The compound's unique bridged ketal configuration contributes to its selectivity and efficacy.
Case Studies
-
Preclinical Evaluation
A study involving this compound showed promising results in animal models, where it led to significant reductions in blood glucose levels and improved glycemic control compared to control groups . This supports its potential as a therapeutic agent for T2DM. -
Clinical Trials
Another investigation into a related compound (PF-04971729), which shares structural similarities with this compound, has progressed to phase 2 clinical trials. The results indicated an excellent safety profile and effective glucose-lowering effects in humans, reinforcing the therapeutic potential of this compound class .
Comparative Analysis
The following table summarizes key findings from various studies on this compound and related compounds:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including epoxide ring openings and stereoselective transformations. The use of catalysts such as Co₂(CO)₈ has been noted to enhance yields during the synthesis process .
Synthetic Pathway Example
A proposed synthetic pathway involves the following steps:
- Formation of Epoxide : Starting materials undergo epoxidation.
- Ring Opening : The epoxide is subjected to nucleophilic attack leading to the formation of the bicyclic structure.
- Functionalization : The carboxylate group is introduced through further chemical modifications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the 2,6-dioxabicyclo[3.2.1]octane core in sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate?
- Methodological Answer : The bicyclic core can be synthesized via palladium-catalyzed cyclization of alkenols, followed by iodo-cyclization to achieve high diastereoselectivity. For example, Pd-catalyzed cyclization of alkenols yields tetrahydrofuran intermediates, which are further functionalized to form the 2,6-dioxabicyclo[3.2.1]octane scaffold. This approach ensures stereochemical control and is adaptable to derivatives with varying substituents . Alternative routes include acid-catalyzed cyclization of polyols, though stereochemical outcomes may require optimization .
Q. How can mass spectrometry (MS) and gas chromatography (GC) be utilized to characterize the 2,6-dioxabicyclo[3.2.1]octane structure?
- Methodological Answer : High-resolution MS is critical for identifying molecular ions and fragmentation patterns. The base peak for substituted dioxabicyclo[3.2.1]octanes often corresponds to the loss of functional groups (e.g., carboxylate or hydroxyl). However, complex substituents can complicate interpretation, necessitating complementary techniques like chiral GC/MS for absolute configuration determination. Derivatization (e.g., silylation) enhances volatility for GC analysis .
Q. What are the key challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Isolation requires careful control of pH and solvent polarity due to the compound’s ionic nature. Liquid-liquid extraction with polar aprotic solvents (e.g., ethyl acetate/water systems) followed by ion-exchange chromatography can separate the sodium carboxylate from non-polar byproducts. Crystallization under controlled humidity prevents hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
